molecular formula C18H11ClN2O3S B2983467 3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-benzothiophene-2-carboxamide CAS No. 683232-27-1

3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2983467
CAS No.: 683232-27-1
M. Wt: 370.81
InChI Key: APIVQWQESFGZQW-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with a chloro group at position 3 and a carboxamide group linked to a 2-methyl-1,3-dioxo-isoindol-4-yl moiety. The isoindole-1,3-dione fragment, seen in drugs like apremilast (a PDE4 inhibitor for psoriasis), may confer hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

3-chloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3S/c1-21-17(23)10-6-4-7-11(13(10)18(21)24)20-16(22)15-14(19)9-5-2-3-8-12(9)25-15/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIVQWQESFGZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C12H11ClN2O3
  • Molecular Weight : 266.68 g/mol
  • CAS Number : [specific CAS number not provided in search results]

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, a related compound demonstrated an IC50 value of 6.06 μM against H460 lung cancer cells, indicating significant cytotoxicity . The mechanism involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to cell death through pathways involving LC3 and γ-H2AX expression .

Antimicrobial Activity

Compounds in the same chemical family have shown varying degrees of antimicrobial activity. For example, certain 1,2,3-triazole derivatives were noted for their effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli . This suggests that similar structural motifs in this compound may confer antimicrobial properties.

Enzyme Inhibition

Research has also focused on the inhibition of cholinesterase enzymes by related compounds. Some derivatives showed strong inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer's disease treatment . The kinetic studies revealed noncompetitive inhibition patterns for certain derivatives, indicating their potential as therapeutic agents.

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Compound 5iAntitumorIC50 = 6.06 μM; induces apoptosis via ROS generation
Various TriazolesAntimicrobialMIC = 0.0063 μmol/mL against E. coli
Triazole DerivativesEnzyme InhibitionStrong AChE and BChE inhibition observed

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification CAS Number
Target Compound C₁₉H₁₂ClN₂O₃S 399.89* 2-Methyl-1,3-dioxo-isoindol-4-yl Not Provided
3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide C₂₀H₁₅ClN₂OS₂ 398.9 4-(2,4-Dimethylphenyl)-thiazol-2-yl 5701-74-6
3-Chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide C₂₃H₁₇ClN₂O₃S₂ 468.98 4-(Dihydroindolylsulfonyl)phenyl 315248-84-1
3-Chloro-6-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide C₁₆H₁₅ClN₂OS₂ 350.89 6-Methyl, thiazol-4-yl-ethyl D335-2936†

Notes:

  • Thiazolyl Derivatives : Compounds like 5701-74-6 (Table 1) prioritize heterocyclic thiazole substituents, which are associated with improved metabolic stability but reduced solubility compared to isoindole-dione derivatives .

Pharmacological Potential

The isoindole-1,3-dione moiety in the target compound shares structural homology with apremilast, suggesting possible immunomodulatory or anti-inflammatory applications . In contrast, benzothiophene-thiazole hybrids (e.g., 5701-74-6) are often optimized for kinase inhibition (e.g., JAK/STAT pathways) due to thiazole’s metal-coordination capacity .

Physicochemical and ADMET Properties

  • Solubility : The target’s isoindole-dione group may improve aqueous solubility compared to purely aromatic analogs (e.g., 315248-84-1), though chloro and benzothiophene groups could offset this by increasing hydrophobicity .
  • Melting Points: Not reported for the target compound, but analogs like 5701-74-6 typically exhibit high melting points (>200°C) due to crystalline packing of rigid heterocycles .

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